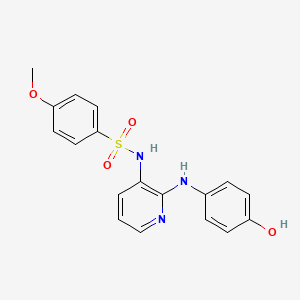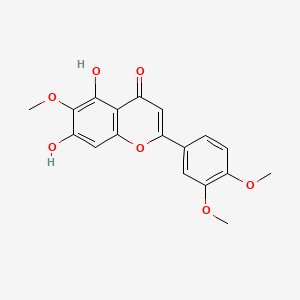
Eupatilin
Übersicht
Beschreibung
Eupatilin is an O-methylated flavone, a type of flavonoids . It can be found in Artemisia asiatica (Asteraceae) . It is a pharmacologically active flavone obtained from several medicinal plants . It has been discovered to be a major ingredient in the seeds, flowers, leaves, and stems of several plants, making it a therapeutic representative .
Synthesis Analysis
Eupatilin is a natural flavone and has been discovered to be a major ingredient in the seeds, flowers, leaves, and stems of several plants . It is reported to be isolated from Artemisia princeps PAMPAN .
Molecular Structure Analysis
Eupatilin has a skeleton of C6-C3-C6 with two oxygen atoms . Flavonoids are produced through the phenylpropanoid pathway . The key metabolites include phenylalanine, tyrosine, and tryptophan, which act as precursors for various natural (secondary) compounds such as flavonoids, phenolic acids, coumarins, alkaloids, glycosilonates, and cynogenic glycosides .
Chemical Reactions Analysis
Eupatilin is reported to have a variety of pharmacological characteristics, including anticancer, antioxidant, neuroprotective, antiallergic, cardioprotective, and anti-inflammatory properties . It has also been linked to the regulation of multiple cell-signaling pathways involved in proliferation, inflammation, and a variety of other diseases .
Physical And Chemical Properties Analysis
Eupatilin has a molecular weight of 344.319 g·mol −1 . Its chemical formula is C18H16O7 . It has a density of 1.4±0.1 g/cm 3 . Its boiling point is 583.6±50.0 °C at 760 mmHg . It has a vapour pressure of 0.0±1.7 mmHg at 25°C .
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Effects
Eupatilin has been shown to inhibit the expression of inflammatory mediators in macrophages, suggesting potential benefits in reducing inflammation. It suppresses lipopolysaccharide-induced expression of inflammatory mediators, such as inducible nitric oxide synthase and production of nitric oxide, in macrophages, likely through the inhibition of the NF-κB signaling pathway (Choi et al., 2011). Additionally, eupatilin exhibits anti-allergic properties by suppressing allergic inflammation and blocking anaphylactic shock, mediated through Akt/IKK(α/β) and MAPK activation of NF-κB (Song et al., 2017).
Anticancer Activity
Eupatilin has been found to possess anticancer properties, affecting various cancer types. For instance, it inhibits gastric cancer cell growth by blocking STAT3-mediated VEGF expression, suggesting its potential as a therapeutic agent in gastric cancer treatment (Cheong et al., 2011). It also induces apoptosis and G2/M phase cell cycle arrest in human melanoma A375 cells, highlighting its effectiveness against this cancer type (Shawi et al., 2011).
Neuroprotective Effects
Eupatilin demonstrates neuroprotective activities against ischemia/reperfusion-induced delayed neuronal injury, potentially mediated by increased Akt phosphorylation (Cai et al., 2012). It also inhibits apoptosis in H9c2 cardiomyocytes via the Akt/GSK-3β pathway following hypoxia/reoxygenation injury, suggesting its role in cardioprotection (Qiao et al., 2016).
Other Applications
Eupatilin has shown potential in treating osteosarcoma, inhibiting U-2 OS cancer cellproliferation by inducing apoptosis via the mitochondrial intrinsic pathway (Li et al., 2015). Furthermore, it exhibits anti-adipogenic effects, inhibiting adipogenesis in 3T3-L1 cells by suppressing key adipogenic regulators, suggesting its potential as an anti-obesity therapy (Kim et al., 2018).
Antioxidant Properties
Eupatilin has been identified to possess antioxidant activity, protecting against oxidative stress-induced retinal damage in retinal pigment epithelium (RPE) cells and potentially being useful for the prevention or treatment of proliferative vitreoretinopathy (Du et al., 2017). It also inhibits apoptotic cell death in human gastric cells through the inhibition of mitogen-activated protein kinases and nuclear factor-kappaB, indicating its role in cytoprotection against oxidative stress (Lee, Lee, & Kim, 2008).
Therapeutic Potential in Diabetes
Eupatilin enhances hepatic glucose metabolism and pancreatic beta-cell function in type 2 diabetic mice, significantly lowering fasting blood glucose concentration and increasing hepatic glycogen content, suggesting its potential as an antidiabetic agent (Kang et al., 2008).
Safety And Hazards
Zukünftige Richtungen
Eupatilin might be structurally optimized for the production of derivative analogues in order to improve its efficacy, reduce toxicity, and optimize absorption characteristics, ultimately leading to powerful therapeutic candidates . Despite current findings to support eupatilin’s numerous pharmacological effects, more research into its molecular mechanism of action is required to clarify the entire range of its pharmacological activities .
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-12-5-4-9(6-14(12)23-2)13-7-10(19)16-15(25-13)8-11(20)18(24-3)17(16)21/h4-8,20-21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRWBCNQOKKKOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176904 | |
| Record name | Eupatilin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Eupatilin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029469 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Eupatilin | |
CAS RN |
22368-21-4 | |
| Record name | Eupatilin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22368-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eupatilin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022368214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eupatilin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16885 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eupatilin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122413 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Eupatilin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EUPATILIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D58O05490 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Eupatilin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029469 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
241 - 242 °C | |
| Record name | Eupatilin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029469 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

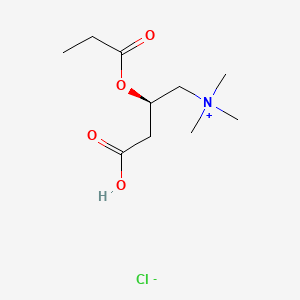
![4-[(2S)-2-(4-cyanophenyl)-2-hydroxy-2-(3-methylimidazol-4-yl)ethoxy]-3-[4-(trifluoromethoxy)phenyl]benzonitrile](/img/structure/B1662838.png)
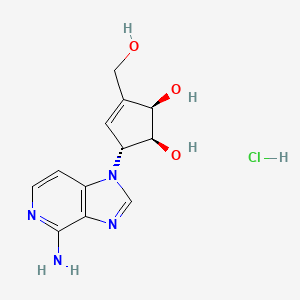
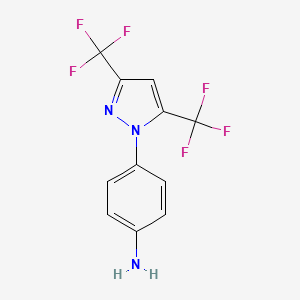


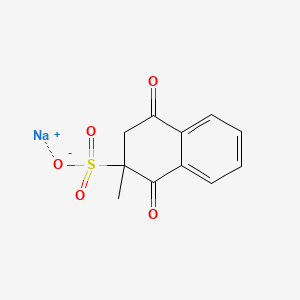

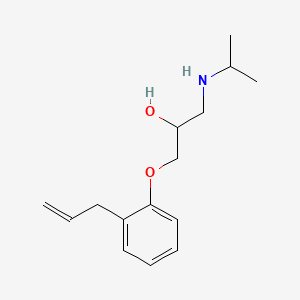
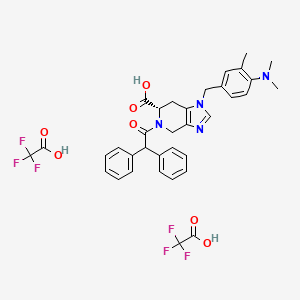
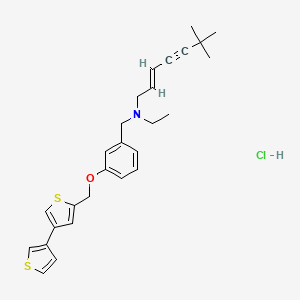
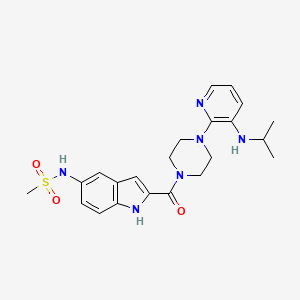
![Trisodium;2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B1662857.png)
